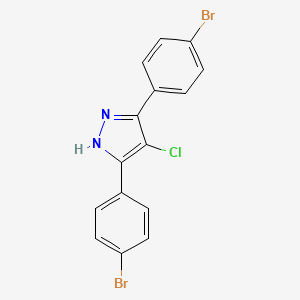

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

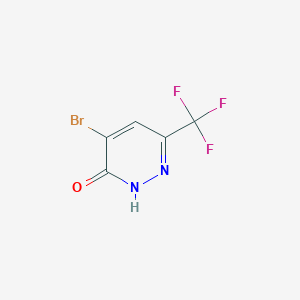

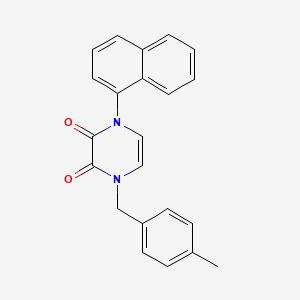

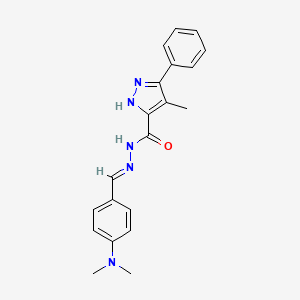

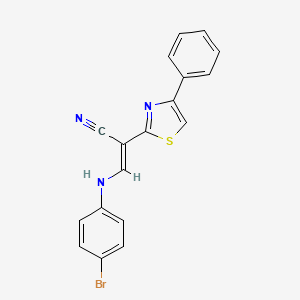

“3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It is a heterocyclic compound with a 5-membered ring which contains two nitrogen atoms and three carbon atoms . The molecular formula of this compound is C15H10Br2N2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, pyrazoline derivatives have been synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . Another method involves the condensation between α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The exact structure would depend on the specific substituents and their positions in the pyrazole ring.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of chemical reactions, including cycloaddition, substitution, and oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various computational tools. For example, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be estimated .Applications De Recherche Scientifique

Antiproliferative Agents in Cancer Treatment

The pyrazole moiety is significant in pharmaceutical and medicinal chemistry. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives. These showed cytotoxic effects against breast cancer and leukemic cells, indicating potential as antiproliferative agents.

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of pyrazole derivatives have been extensively studied. For instance, Tamer et al. (2015) conducted a detailed spectroscopic investigation of a pyrazole derivative, which showed nonlinear optical activity due to a small energy gap between frontier molecular orbitals Tamer et al. (2015).

Chemical Synthesis and Characterization

The synthesis of various pyrazole derivatives, including those substituted with chloro, bromo, iodo, nitro, and diazo groups, has been reported. Zhang et al. (2006) characterized the structures of these products using various spectroscopic techniques Zhang et al. (2006).

Ligands in Metal Complexes

Pyrazole-derived ligands have been used to stabilize metal complexes. Montoya et al. (2005) synthesized new pyrazole-derived ligands and studied their reactivity with Pd(II) and Pt(II), which has implications in the field of inorganic chemistry Montoya et al. (2005).

Fluorescent Properties for Spectroscopic Studies

The fluorescent properties of pyrazoline derivatives have been explored for their potential in spectroscopic studies. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, noting their fluorescence emission in the blue region of the visible spectrum Ibrahim et al. (2016).

Electrophilic and Steric Properties in Metal Complexes

Pyrazole-containing compounds have been used as ligands to fine-tune the electrophilic and steric properties of metal complexes, as shown in studies by Ocansey et al. (2018). These complexes have been utilized in Suzuki–Miyaura cross-coupling reactions, demonstrating their importance in organic chemistry Ocansey et al. (2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCORJOGONKPSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)

![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)

![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)

![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)

![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)